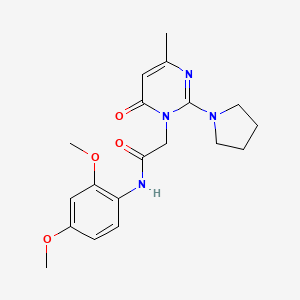

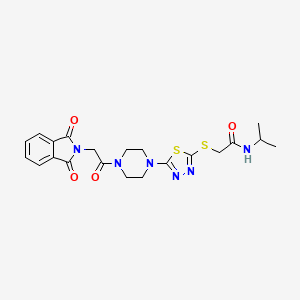

![molecular formula C9H17NO2 B2484685 3,10-Dioxa-7-azaspiro[5.6]dodecane CAS No. 2260936-88-5](/img/structure/B2484685.png)

3,10-Dioxa-7-azaspiro[5.6]dodecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3,10-Dioxa-7-azaspiro[5.6]dodecane often involves intricate steps that highlight the complexity of achieving such specific molecular architectures. For instance, synthetic studies towards related diazaspiroketal frameworks starting from 1,3-dichloroacetone and solketal derivatives explore key bis-substituted dihydroxy-protected oximes undergoing acidic deprotection-spiroacetalization processes. Although direct synthesis of the exact target compound may not always be successful, these methods yield valuable precursors and related compounds with significant yields (Goubert et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,10-Dioxa-7-azaspiro[5.6]dodecane, such as the first representative of perhydro-1,3-dioxa-6-azocines, has been elucidated using spectroscopic techniques including IR, 1H and 13C NMR spectroscopy, and mass spectrometry. These techniques confirm the unique spirocyclic architecture and functional groups present in these molecules, providing insights into their chemical behavior and reactivity (Kukharev, 1995).

Chemical Reactions and Properties

The chemical reactivity of 3,10-Dioxa-7-azaspiro[5.6]dodecane analogs involves interesting transformations, such as the synthesis of hydroxy-functionalized conjugated nitroolefins as precursors for spiroketals. These reactions demonstrate the compound's utility in synthesizing biologically and chemically significant structures, including pheromone components (Ballini & Petrini, 1992).

Physical Properties Analysis

The physical properties of spiro compounds like 3,10-Dioxa-7-azaspiro[5.6]dodecane are often studied through crystallography to determine their solid-state structures. Such analyses reveal the compounds' conformation, intermolecular interactions, and potential for forming crystalline materials with specific characteristics. The crystal structures of related compounds provide valuable information on their geometric arrangement and stability (Brimble et al., 1997).

Chemical Properties Analysis

Exploring the chemical properties of 3,10-Dioxa-7-azaspiro[5.6]dodecane and its analogs involves examining their reactivity patterns, functional group transformations, and interactions with various reagents. Studies on the aminomethylation of related compounds and the efficient synthesis of new derivatives highlight the versatility and reactivity of the spirocyclic framework, contributing to the development of novel synthetic methodologies and the discovery of new compounds with potential applications (Khrustaleva et al., 2018).

Aplicaciones Científicas De Investigación

Prins Cascade Cyclization

A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, a relative of 3,10-dioxa-7-azaspiro[5.6]dodecane, has been developed. This method couples aldehydes with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Synthesis of Azaspiro[5.7]tridecane

The synthesis of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, a compound similar to 3,10-dioxa-7-azaspiro[5.6]dodecane, was achieved through the reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, demonstrating the flexibility in synthesizing azaspiro compounds (Kukharev, 1995).

Psammaplysins: Unique Backbone Structures

The psammaplysins, derived from marine sources, feature the rare 1,6-dioxa-2-azaspiro[4.6]undecane backbone. These compounds, including variants like 3,10-dioxa-7-azaspiro[5.6]dodecane, have shown a range of biological properties such as antimalarial and antifouling effects (Youssef & Shaala, 2022).

Calix[4]arene-Based Polymers

A derivative of calix[4]arene, incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure, was synthesized and used as a sorbent for azo dyes, indicating potential environmental applications of 3,10-dioxa-7-azaspiro[5.6]dodecane derivatives (Akceylan, Bahadir, & Yılmaz, 2009).

Synthesis of Spiroketals

Spiroketal structures, related to 3,10-dioxa-7-azaspiro[5.6]dodecane, have been synthesized for use in natural or synthetic products with biological activities. This underscores the significance of spiro compounds in drug discovery and chemical synthesis (Sinibaldi & Canet, 2008).

High-Energy Density Materials

A theoretical study on a high-energy density material related to 3,10-dioxa-7-azaspiro[5.6]dodecane indicated its potential in advanced materials, emphasizing the diverse applications of spiro compounds (Jin, Hu, Lu, Gao, Liu, & Lv, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

3,10-dioxa-7-azaspiro[5.6]dodecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-11-6-2-9(1)3-7-12-8-4-10-9/h10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWOTAGCRDJKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CCOCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,10-Dioxa-7-azaspiro[5.6]dodecane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

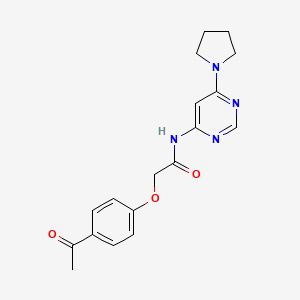

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

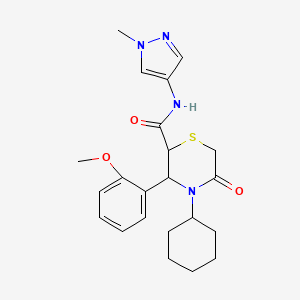

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

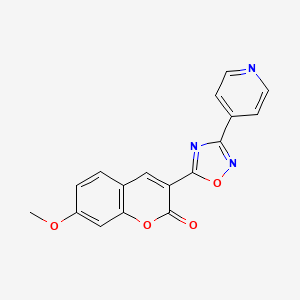

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)

![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)